molecular formula C25H29N3O3 B606222 N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide CAS No. 1675203-84-5

N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide

Cat. No. B606222
CAS RN: 1675203-84-5
M. Wt: 419.52
InChI Key: JEDPSOYOYVELLZ-UHFFFAOYSA-N
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Description

“N-{2-[({2-Methoxy-6-[(2-Methyl[1,1’-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide” is also known as PD1-PDL1 Inhibitor 2 with CAS No. 1675203-84-5 . It is a compound with the molecular formula C25H29N3O3 .


Molecular Structure Analysis

The molecular structure of this compound includes a biphenyl group, a pyridine ring, and an acetamide group . The molecular weight is 419.5 g/mol .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Antitumor Effect in Melanoma

BMS-202 has been shown to produce an antitumor effect in B16-F10 melanoma-bearing mice . The compound inhibits the PD-1/PD-L1 proteins binding, rescues PD-L1-mediated inhibition of IFN-γ production in human CD3 + T cells in vitro, and presents antitumor effects in B16-F10 melanoma-bearing mice . It also enhances IFN-γ levels in plasma, increases the frequency of CD3 + CD8 + T and CD8 + IFN-γ + T and the ratios of CD8 + /Treg, and decreases the CD4 + CD25 + CD127 low/− (Treg) number in tumor .

Inhibition of Cell Malignancy in Glioblastoma

BMS-202 significantly inhibits cell malignancy in human glioblastoma . It reduces the expression of PD-L1 on the surface of GBM cells and interrupts the PD-L1-AKT-BCAT1 axis independent of mTOR signaling . It also inhibits the proliferation of GBM cells both in vitro and in vivo, and functionally blocks cell migration and invasion in vitro .

Metabolic Remodeling

BMS-202 has been found to cause metabolic remodeling in glioblastoma cells . It downregulates PD-L1 expression on the GBM cell surface and regulates PD-L1/AKT/BCAT1 signaling pathways in an mTOR-independent manner . This is expected to delay metabolism and extend life span .

Inhibition of PD-L1 Dimerization

Crystallographic studies have demonstrated that BMS-202 exhibits a high affinity to PD-L1 dimerization . This interaction induces the formation of PD-L1 homodimers , which could have implications for the regulation of immune responses.

Regulation of Branched-Chain Amino Acids (BCAAs) Metabolism

BMS-202 has been found to affect the metabolism of BCAAs . BCAAs are the primary nitrogen source for synthesizing glutamate, a key substrate for catabolic and anabolic metabolism, and are indispensable for cell growth .

Inhibition of PD-1/PD-L1 Binding

BMS-202 has been shown to inhibit the PD-1/PD-L1 binding . This inhibition rescues PD-L1-mediated inhibition of IFN-γ production in human CD3 + T cells in vitro . It also inhibits Treg expansion and increases cytotoxic activity of tumor-infiltrating CD8 + T cells by the blockade of PD-1/PD-L1 binding .

Safety and Hazards

The safety pictogram for this compound is GHS07, which indicates that it can cause harm if swallowed, inhaled, or comes into contact with skin . The signal word is "Warning" .

Mechanism of Action

Target of Action

The primary target of BMS-202 is the Programmed Death-Ligand 1 (PD-L1) . PD-L1 is commonly overexpressed in various types of cancer cells, including glioblastoma (GBM) cells . It plays a crucial role in downregulating the immune system and promoting self-tolerance .

Mode of Action

BMS-202 binds to PD-L1 and blocks the interaction between PD-L1 and Programmed Death-1 (PD-1) . This blockade inhibits the PD-1/PD-L1 proteins binding, rescuing PD-L1-mediated inhibition of IFN-γ production in human CD3+ T cells .

Biochemical Pathways

BMS-202 affects the PD-L1-AKT-BCAT1 axis . It reduces the expression of PD-L1 on the surface of GBM cells and interrupts this axis independently of mTOR signaling . This interruption leads to a significant alteration in cell metabolism, particularly in the metabolism of branched-chain amino acids (BCAAs), which are the primary nitrogen source for synthesizing glutamate .

Pharmacokinetics

The pharmacokinetics properties of BMS-202 have been studied in B16-F10 melanoma-bearing mice . The results showed that BMS-202 was absorbed and distributed into the tumors with much higher concentrations than those of the blockade against PD-1/PD-L1 binding .

Result of Action

BMS-202 has shown to inhibit the proliferation of GBM cells both in vitro and in vivo . It also functionally blocks cell migration and invasion in vitro . In B16-F10 melanoma-bearing mice, BMS-202 presented the antitumor effects, enhanced IFN-γ levels in plasma, increased the frequency of CD3+ CD8+ T and CD8+ IFN-γ+ T and the ratios of CD8+/Treg, and decreased the CD4+ CD25+ CD127 low/− (Treg) number in tumor .

Action Environment

The action of BMS-202 can be influenced by various environmental factors. For instance, the blood-brain barrier can affect the delivery and efficacy of BMS-202 in treating brain tumors like GBM . Moreover, the tumor microenvironment, including the presence of other immune cells and molecules, can also impact the action and efficacy of BMS-202 .

properties

IUPAC Name

N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-18-22(10-7-11-23(18)20-8-5-4-6-9-20)17-31-24-13-12-21(25(28-24)30-3)16-26-14-15-27-19(2)29/h4-13,26H,14-17H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDPSOYOYVELLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1675203-84-5
Record name BMS-202
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDA2HUE7KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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